REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([N+:12]([O-])=O)=[C:10]2[C:5]([C:6]([O:15][CH3:16])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1>[Pd].CCO>[Cl:1][C:2]1[C:11]([NH2:12])=[C:10]2[C:5]([C:6]([O:15][CH3:16])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
7-Chloro-4-methoxy-8-nitro-quinoline
|
Quantity
|
261 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1[N+](=O)[O-])OC
|
Name
|
Intermediate 69
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
11.6 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
whilst stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst removed by filtration through celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 246 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |